4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
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Overview
Description
4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrophenyl group via nitration reactions. The final step involves the coupling of the piperidine ring with the substituted phenyl group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of oxides or other oxygenated products.
Scientific Research Applications
4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the presence of the oxadiazole moiety can enhance binding affinity to certain proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-aminophenyl}piperidine: Similar structure but with an amine group instead of a nitro group.
4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxyphenyl}piperidine: Contains a hydroxyl group instead of a nitro group.
Uniqueness
The uniqueness of 4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-8-10-24(11-9-14)18-7-6-17(13-19(18)25(26)27)21-22-20(23-28-21)16-5-3-4-15(2)12-16/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOCCJQVELBFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC(=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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